2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium 2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium
Brand Name: Vulcanchem
CAS No.: 175136-51-3
VCID: VC20904630
InChI: InChI=1S/C9H13N3O2/c1-9(2)10-8-6(11-13)4-3-5-7(8)12(9)14/h13H,3-5H2,1-2H3/b11-6+
SMILES: CC1(N=C2C(=NO)CCCC2=[N+]1[O-])C
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium

CAS No.: 175136-51-3

Cat. No.: VC20904630

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-7-nitroso-3-oxido-1,4,5,6-tetrahydrobenzimidazol-3-ium - 175136-51-3

Specification

CAS No. 175136-51-3
Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
IUPAC Name (NE)-N-(2,2-dimethyl-1-oxido-6,7-dihydro-5H-benzimidazol-1-ium-4-ylidene)hydroxylamine
Standard InChI InChI=1S/C9H13N3O2/c1-9(2)10-8-6(11-13)4-3-5-7(8)12(9)14/h13H,3-5H2,1-2H3/b11-6+
Standard InChI Key HLTGRXCAHBULKC-UHFFFAOYSA-N
Isomeric SMILES CC1(NC2=C(CCCC2=[N+]1[O-])N=O)C
SMILES CC1(N=C2C(=NO)CCCC2=[N+]1[O-])C
Canonical SMILES CC1(NC2=C(CCCC2=[N+]1[O-])N=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator